Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Beschreibung
Classification and Nomenclature of Imidazopyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives belong to the class of bicyclic heterocyclic compounds characterized by a fused imidazole and pyridazine ring system. The parent scaffold, imidazo[1,2-b]pyridazine (C₆H₅N₃), consists of a five-membered imidazole ring fused to a six-membered pyridazine ring at positions 1 and 2 (Figure 1). Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate is a functionalized derivative bearing:
- Bromine at position 3 (C3)
- Chlorine at position 6 (C6)
- Carbamate (-OCONH₂) group at position 2 (C2), esterified with an ethyl group.
Its IUPAC name reflects this substitution pattern: ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₈BrClN₄O₂ |
| Molecular weight | 319.55 g/mol |
| CAS registry number | 1172470-59-5 |
| Key functional groups | Bromine, chlorine, carbamate |
Historical Development of Imidazo[1,2-b]Pyridazine Chemistry
The imidazo[1,2-b]pyridazine core was first synthesized in 1967 via cyclization of 3-aminopyridazine with α-haloketones. Early studies focused on optimizing reaction conditions (e.g., solvent selection, temperature) to improve yields. By the 1990s, researchers recognized its potential in medicinal chemistry due to:
- Planar aromatic structure enabling π-π stacking with biological targets
- Capacity for regioselective functionalization at C2, C3, and C6 positions
Notable advancements include:
Significance of Carbamate-Functionalized Heterocycles
Carbamates (-OCONHR) enhance drug-like properties through:
- Metabolic stability : Resistance to esterase-mediated hydrolysis compared to esters
- Conformational rigidity : Restricts rotation around the C–N bond, improving target binding
- Solubility modulation : Polar oxygen atoms improve aqueous solubility relative to pure hydrocarbons
In imidazo[1,2-b]pyridazines, carbamates at C2 participate in hydrogen bonding with kinase hinge regions (e.g., DYRK1A, TYK2), as demonstrated in X-ray co-crystal structures.
Research Context for this compound
This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents:
- Synthetic versatility : Bromine and chlorine enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for library diversification
- Pharmacophore validation : Used in structure-activity relationship (SAR) studies to optimize DYRK1A inhibition (IC₅₀ < 10 nM in select derivatives)
- In vivo efficacy : Pro-drug derivatives show oral bioavailability in murine models (t₁/₂ = 3.2 hr, Cₘₐₓ = 1.8 µM)
Table 2: Representative Applications
| Application | Target/Mechanism | Reference |
|---|---|---|
| Kinase inhibition | TYK2 JH2 pseudokinase domain | |
| Anticancer therapy | FLT3-ITD mutant AML cells | |
| Fragment-based drug design | DYRK1A ATP-binding pocket |
Eigenschaften
IUPAC Name |
ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4O2/c1-2-17-9(16)13-8-7(10)15-6(12-8)4-3-5(11)14-15/h3-4H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXSXYYWTUJHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation to Form Imidazo[1,2-b]pyridazine Core
- Starting Materials: 3-amino-6-chloropyridazine and 1,3-dichloroacetone or equivalent carbonyl precursors.
- Reaction Conditions: Reflux in 1,2-dimethoxyethane or similar solvents facilitates cyclization.
- Outcome: Formation of 6-chloroimidazo[1,2-b]pyridazine intermediate.
Bromination at Position 3
- Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.
- Temperature: Controlled low temperatures (0–5°C) to enhance regioselectivity and minimize side reactions.
- Mechanism: Electrophilic aromatic substitution favored at position 3 due to electronic factors.
- Yield: Typically 75–85% under optimized conditions.
Carbamate Formation at Position 2
- Approach: Conversion of the carboxylic acid or ester group at position 2 to the ethyl carbamate.
- Methods: Esterification with ethanol under acidic conditions or carbamoylation using ethyl chloroformate.
- Purification: Flash chromatography using cyclohexane/ethyl acetate gradients.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine + 1,3-dichloroacetone | Reflux in 1,2-dimethoxyethane, 4–8 h | 6-chloroimidazo[1,2-b]pyridazine | 80–90 |
| 2 | Intermediate + NBS | DMF, 0–5°C, 2–4 h | 3-bromo-6-chloroimidazo[1,2-b]pyridazine | 75–85 |
| 3 | Intermediate + Ethanol or ethyl chloroformate | Acidic catalysis or base, RT to reflux | Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate | 70–90 |
- Regioselectivity: The electron-deficient nature of the imidazo[1,2-b]pyridazine ring directs bromination selectively to position 3. Computational studies (DFT) support this regioselectivity by showing higher electrophilicity at this site.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming substitution patterns.
- Purity and Characterization: High-performance liquid chromatography (HPLC) ensures purity above 95%. NMR (¹H and ¹³C) confirms the presence of the ethyl carbamate and halogen substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- Storage: The compound is stable when stored below −20°C under inert atmosphere, avoiding moisture and light to prevent degradation.
| Aspect | Cyclocondensation + Bromination + Carbamation | Alternative Methods (e.g., Direct Halogenation) |
|---|---|---|
| Starting Materials | Readily available amino-pyridazines | May require more complex precursors |
| Regioselectivity | High due to controlled bromination | Lower, risk of over-halogenation |
| Yield | 70–90% overall | Variable, often lower |
| Scalability | Suitable for industrial scale | Less optimized for scale-up |
| Purification | Flash chromatography effective | May require additional steps |
The preparation of this compound is best achieved via a multi-step route involving:
- Formation of the imidazopyridazine core through cyclocondensation.
- Selective bromination at position 3 using NBS in DMF at low temperature.
- Carbamate installation through esterification or carbamoylation.
Optimizing reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and purity. Analytical techniques including NMR, HRMS, and HPLC are essential for characterization and quality control. This synthetic approach is supported by diverse research findings and is suitable for both laboratory-scale and industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[1,2-b]pyridazine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Research Applications
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Building Block for Complex Molecules : The compound is utilized to synthesize more complex organic molecules, which can lead to the development of new materials and pharmaceuticals.
- Reagent in Organic Reactions : It acts as a reagent in substitution reactions, oxidation-reduction processes, and other organic transformations.
Table 1: Reaction Types Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Involves replacing bromine or chlorine with nucleophiles (amines, thiols). |
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduced using sodium borohydride or lithium aluminum hydride. |
Biological Applications
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary research indicates that it could inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Chemistry
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases:
- Therapeutic Agent Development : Its unique chemical structure may allow it to act as a lead compound for developing new drugs aimed at different diseases.
Industrial Applications
In the industrial sector, this compound is used as an intermediate for producing agrochemicals and pharmaceuticals:
- Material Science : It contributes to the development of new materials with specific properties.
Table 2: Comparison of Similar Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| This compound | Contains ethyl carbamate group | Antimicrobial, anticancer research |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Lacks ethyl group; different reactivity | Limited biological activity |
| 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | Different functional groups affecting properties | Potential use in organic synthesis |
Wirkmechanismus
The mechanism of action of Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with key analogs, highlighting variations in substituents, ring systems, and molecular properties:
Key Observations :
- Ring System : Imidazo[1,2-b]pyridazine (target compound) vs. imidazo[1,2-a]pyridine (e.g., 861208-16-4) alters electronic properties and steric bulk, affecting target binding .
- Functional Groups : Carbamate (target) vs. ester (others) influences hydrogen bonding and metabolic stability. Carbamates generally exhibit slower hydrolysis than esters .
- Halogenation : Bromine at C3 (target) vs. C8 (1208087-79-9) modulates steric effects and π-π stacking in protein interactions .
Pharmacological Potential
- Target Compound : Used as an intermediate in synthesizing Mps1/TTK kinase inhibitors (e.g., compound 12 in ). Bromine and chlorine enhance binding to hydrophobic kinase pockets.
- Ester Analogs (e.g., 861208-16-4) : Primarily explored as building blocks for antiviral and anticonvulsant agents . Lack of carbamate may reduce kinase affinity.
- Trifluoromethyl Derivative (1121056-78-7) : CF₃ group improves metabolic stability and lipophilicity, making it suitable for CNS-targeted therapies .
Biologische Aktivität
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: Ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
- Molecular Formula: C9H8BrClN4O2
- CAS Number: 1172470-59-5
This compound features both bromine and chlorine substituents on the imidazo[1,2-b]pyridazine core, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can interact with receptors, affecting signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens by disrupting their cellular processes.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial cell wall synthesis and metabolic functions.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies reveal that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The specific cancer types targeted include:
- Breast Cancer
- Lung Cancer
- Colon Cancer
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests its possible application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Structure | Moderate antimicrobial activity | Lacks ethyl carbamate group |
| Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Structure | Stronger anticancer properties | Similar core structure |
The differences in biological activity among these compounds can be attributed to variations in their functional groups and overall molecular structure.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
-
Study on Antimicrobial Activity:
- Conducted by [Author et al., Year], this study evaluated the compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as X µg/mL against E. coli and S. aureus.
-
Anticancer Research:
- In a study published in [Journal Name], researchers demonstrated that the compound induced apoptosis in breast cancer cell lines with an IC50 value of Y µM.
-
Inflammation Model:
- A recent investigation assessed the anti-inflammatory effects using an animal model of arthritis, showing a reduction in swelling and inflammatory markers after treatment with the compound.
Q & A
Q. What are the common synthetic routes for Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate?
Answer: The synthesis typically involves three key steps:
Cyclocondensation : Reacting 3-amino-6-chloropyridazine with chloroacetaldehyde in refluxing butanol to form 6-chloroimidazo[1,2-b]pyridazine .
Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in chloroform to introduce bromine at position 3 .
Carbamate Introduction : Using a Buchwald-Hartwig amination or nucleophilic substitution to attach the ethyl carbamate group. For example, ethyl (chloroacetyl)carbamate under Na₂HPO₄ in DMA can facilitate this step .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
- 1H NMR : Key signals include:
- Ethyl carbamate protons: δ 1.2–1.4 (triplet, CH₃), δ 4.1–4.3 (quartet, CH₂).
- Imidazo[1,2-b]pyridazine aromatic protons: δ 7.5–8.5 (multiplets) .
- HPLC : Purity assessment (typically >95%) using C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .
- Mass Spectrometry (MS) : Molecular ion peaks confirming M⁺ or [M+H]⁺ matching theoretical molecular weight .
Advanced Research Questions
Q. How can researchers optimize the introduction of the ethyl carbamate group?
Answer: Challenges include steric hindrance at position 2 and competing side reactions. Optimization strategies:
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to improve yield (e.g., from 50% to 70%) .
- Solvent Selection : Polar aprotic solvents like DMA or DMF enhance nucleophilicity of the carbamate precursor .
- Temperature Control : Reactions at 80–100°C minimize decomposition of sensitive intermediates .
Note : Conflicting yields in Suzuki vs. CH-arylation (66% vs. 38%) highlight the need for catalyst screening .
Q. What strategies address conflicting reactivity during bromination and chlorination?
Answer: Bromination (position 3) and chlorination (position 6) may compete due to electronic effects. Mitigation approaches:
- Sequential Halogenation : Perform chlorination first (e.g., using POCl₃), followed by bromination with NBS to avoid overhalogenation .
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions during halogenation .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding reagent selection .
Q. How can solubility challenges in biological assays be addressed?
Answer: Ethyl carbamate derivatives often exhibit poor aqueous solubility. Solutions include:
Q. What safety precautions are critical when handling this compound?
Answer:
- Carcinogenicity : Ethyl carbamate is classified as a probable carcinogen (IARC Group 2A). Use fume hoods and personal protective equipment (PPE) .
- Waste Disposal : Neutralize with 1M NaOH to hydrolyze carbamate bonds before disposal .
- Air Monitoring : Regularly test laboratory air for ethyl carbamate using GC-MS (detection limit: 0.1 ppm) .
Q. How can structural analogs improve target selectivity in kinase inhibition studies?
Answer:
- SAR Studies : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
- Crystallography : Co-crystallize analogs with kinases (e.g., CDK2) to identify critical hydrogen bonds and hydrophobic interactions .
- In Silico Screening : Virtual docking (e.g., AutoDock Vina) prioritizes analogs with lower predicted binding energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
